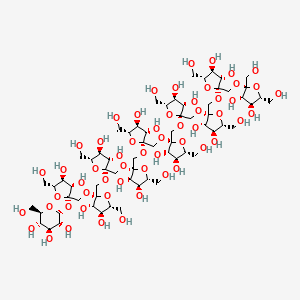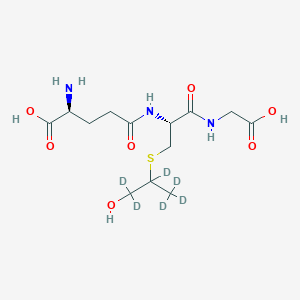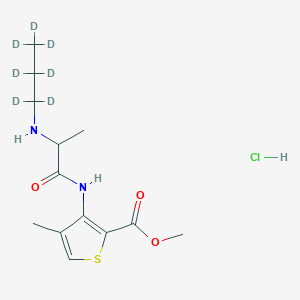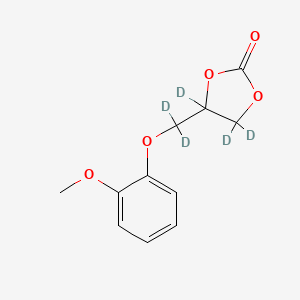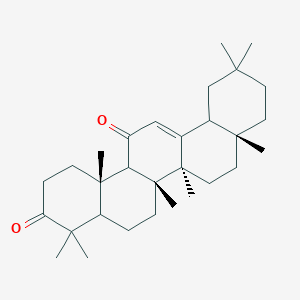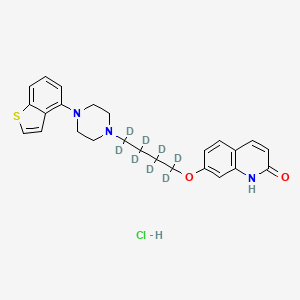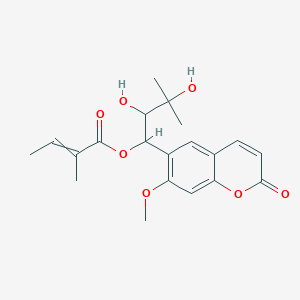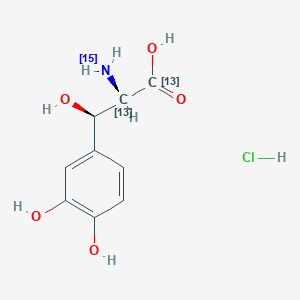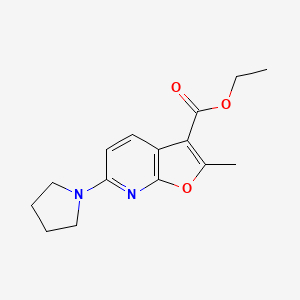
Mdrtb-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mdrtb-IN-1 is an antibiotic compound known for its effectiveness against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC90) value of 10.5 μM . This compound is particularly significant in the fight against multidrug-resistant tuberculosis (MDR-TB), a major global health challenge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mdrtb-IN-1 involves the exploitation of the furo[2,3-b]pyridine core. The detailed synthetic routes and reaction conditions are documented in the literature, focusing on the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Mdrtb-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Mdrtb-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential treatment for multidrug-resistant tuberculosis, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products .
Mechanism of Action
Mdrtb-IN-1 exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. The compound interferes with the bacterial cell wall synthesis, leading to cell death. Key molecular targets include enzymes involved in cell wall biogenesis, such as FtsZ and Mur .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Mdrtb-IN-1 include:
Isoniazid: A first-line antitubercular drug.
Rifampin: Another first-line antitubercular drug.
Bedaquiline: A newer drug used for treating multidrug-resistant tuberculosis.
Uniqueness
This compound is unique due to its specific mechanism of action and its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Unlike some other antibiotics, it targets multiple pathways, making it a valuable addition to the arsenal against tuberculosis .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 2-methyl-6-pyrrolidin-1-ylfuro[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-15(18)13-10(2)20-14-11(13)6-7-12(16-14)17-8-4-5-9-17/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
DQBFHJYQTIUHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=CC(=N2)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)

![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
